N-benzyl-2-methoxyethanamine

Description

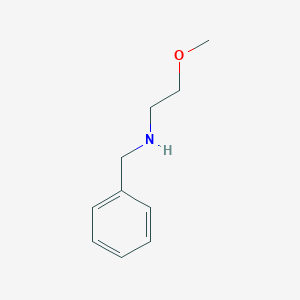

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-12-8-7-11-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKFRWOEIYJBLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368488 | |

| Record name | N-benzyl-2-methoxyethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51353-26-5 | |

| Record name | N-benzyl-2-methoxyethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl(2-methoxyethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-benzyl-2-methoxyethanamine (CAS 51353-26-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-2-methoxyethanamine is a secondary amine that belongs to the broader class of N-benzyl substituted amines. This class of compounds has garnered significant interest in medicinal chemistry and pharmacology due to the diverse biological activities exhibited by its members. Notably, N-benzyl substitution on phenethylamine and tryptamine scaffolds has been shown to dramatically modulate affinity and efficacy at various receptors, particularly serotonin (5-HT) receptors.[1] This technical guide provides a comprehensive overview of the known and predicted properties of this compound, including its physicochemical characteristics, proposed synthesis and characterization protocols, potential biological activities, and safety considerations. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Physicochemical Properties

The known and predicted physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 51353-26-5 | [2][3] |

| Molecular Formula | C₁₀H₁₅NO | [2][3] |

| Molecular Weight | 165.23 g/mol | [3] |

| Appearance | Predicted: Colorless to pale yellow liquid | - |

| Density | 0.969 g/cm³ | [2] |

| Boiling Point | 230.8°C at 760 mmHg | [2] |

| Flash Point | 91.4°C | [2] |

| Refractive Index | 1.503 | [2] |

| LogP (Predicted) | 1.62 | [2] |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | [4] |

Synthesis and Characterization

Experimental Protocol: Synthesis via Reductive Amination

Reaction Scheme:

Materials and Reagents:

-

Benzaldehyde (1.0 eq)

-

2-Methoxyethanamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄) (1.5 eq)

-

Dichloromethane (DCM) or Methanol (MeOH) as solvent

-

Glacial Acetic Acid (catalytic amount, if using NaBH₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of benzaldehyde (1.0 eq) in dichloromethane or methanol, add 2-methoxyethanamine (1.1 eq).

-

If using sodium borohydride, add a catalytic amount of glacial acetic acid to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add sodium triacetoxyborohydride or sodium borohydride (1.5 eq) in portions to the stirred solution.

-

Allow the reaction to warm to room temperature and continue stirring for 12-24 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude this compound can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Techniques:

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, the following spectroscopic data are predicted for this compound.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35 - 7.25 (m, 5H, Ar-H)

-

δ 3.80 (s, 2H, Ar-CH₂-N)

-

δ 3.50 (t, J = 5.2 Hz, 2H, -O-CH₂-)

-

δ 3.35 (s, 3H, -O-CH₃)

-

δ 2.80 (t, J = 5.2 Hz, 2H, -N-CH₂-)

-

δ 1.90 (br s, 1H, -NH-)

¹³C NMR (100 MHz, CDCl₃):

-

δ 140.0 (Ar-C)

-

δ 128.5 (Ar-CH)

-

δ 128.2 (Ar-CH)

-

δ 127.0 (Ar-CH)

-

δ 71.5 (-O-CH₂)

-

δ 59.0 (-O-CH₃)

-

δ 54.0 (Ar-CH₂-N)

-

δ 49.5 (-N-CH₂)

Mass Spectrometry (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z 165

-

Major Fragments:

-

m/z 91 (C₇H₇⁺, tropylium ion, characteristic of benzyl group)[7]

-

m/z 120 ([M-CH₂OCH₃]⁺)

-

m/z 74 ([M-C₇H₇]⁺)

-

m/z 45 (CH₃OCH₂⁺)

-

Infrared (IR) Spectroscopy (neat, cm⁻¹):

-

3300-3400 (N-H stretch, secondary amine)

-

3030, 3060 (C-H stretch, aromatic)

-

2850-2950 (C-H stretch, aliphatic)

-

1450, 1495 (C=C stretch, aromatic ring)

-

1110 (C-O-C stretch, ether)[8]

Potential Biological Activity and Mechanism of Action

While no specific biological data for this compound has been published, the extensive research on structurally related N-benzyl phenethylamines and tryptamines provides strong indications of its potential pharmacological profile. These classes of compounds are well-known for their potent interactions with serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂₋).[1]

The N-benzyl moiety, especially with substitutions on the benzyl ring, has been shown to significantly enhance the affinity and functional activity at these receptors compared to the parent unsubstituted amines. It is hypothesized that the benzyl group engages with specific residues within the receptor's binding pocket, leading to a more favorable and potent interaction.

Given its structure, this compound is a prime candidate for investigation as a modulator of serotonin receptors. Its activity could range from agonism to antagonism, and it may exhibit selectivity for specific 5-HT receptor subtypes.

Experimental Protocol: Serotonin Receptor Binding Assay

This protocol describes a general method for assessing the binding affinity of a test compound to serotonin receptors, adapted from methodologies used for similar N-benzyl amines.[9][10]

Materials and Reagents:

-

Cell membranes expressing the human serotonin receptor subtype of interest (e.g., 5-HT₂ₐ, 5-HT₂₋)

-

Radioligand specific for the receptor subtype (e.g., [³H]ketanserin for 5-HT₂ₐ)

-

Test compound (this compound) at various concentrations

-

Non-specific binding control (e.g., a high concentration of a known ligand like unlabeled ketanserin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its K₋ value, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and characterization of this compound.

Hypothetical Signaling Pathway

References

- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chemcd.com [chemcd.com]

- 4. 51353-26-5(N-Benzyl-n-(2-methoxyethyl)amine) | Kuujia.com [es.kuujia.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. rsc.org [rsc.org]

- 9. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide on the Core Characterization of N-benzyl-2-methoxyethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-2-methoxyethanamine is a secondary amine with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its basic characterization, including its physicochemical properties, predicted spectroscopic data, and a plausible synthetic route. Furthermore, based on structure-activity relationships of analogous compounds, this document explores its potential biological target and associated signaling pathways. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided for key characterization techniques.

Physicochemical Properties

This compound, with the chemical formula C₁₀H₁₅NO, is a substituted secondary amine.[1][2] Its core structure consists of a benzyl group and a 2-methoxyethyl group attached to a nitrogen atom. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | [1][2] |

| Molecular Weight | 165.23 g/mol | [2] |

| CAS Number | 51353-26-5 | [1][2] |

| Density | 0.969 g/cm³ | [1] |

| Boiling Point | 230.8°C at 760 mmHg | [1] |

| Melting Point | 92 - 94 °C (Caution: Single source, may require verification) | [3] |

| Refractive Index | 1.503 | [1] |

| Predicted pKa | Due to the presence of the amine group, the pKa is expected to be in the range of typical secondary amines (approximately 9-11), but an experimental value is not available. | |

| Predicted LogP | 1.62 | [1] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl and methoxyethyl groups, and the methyl protons of the methoxy group. The predicted chemical shifts are outlined in Table 2.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | 5H |

| Benzyl CH₂ | ~3.7 | Singlet | 2H |

| N-CH₂ (methoxyethyl) | ~2.8 | Triplet | 2H |

| O-CH₂ (methoxyethyl) | ~3.5 | Triplet | 2H |

| Methoxy (OCH₃) | ~3.3 | Singlet | 3H |

Note: Predicted shifts are based on general principles of NMR spectroscopy and comparison with similar structures. Actual values may vary.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts for the distinct carbon environments are presented in Table 3.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅) | 127 - 140 |

| Benzyl CH₂ | ~54 |

| N-CH₂ (methoxyethyl) | ~50 |

| O-CH₂ (methoxyethyl) | ~72 |

| Methoxy (OCH₃) | ~59 |

Note: Predicted shifts are based on typical values for these functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. Key predicted peaks are listed in Table 4.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium-Strong |

| C-N Stretch | 1020 - 1250 | Medium |

| C-O Stretch (ether) | 1070 - 1150 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium |

Mass Spectrometry

In mass spectrometry with electron impact (EI) ionization, this compound is expected to show a molecular ion peak (M⁺) at m/z = 165. The fragmentation pattern would likely involve the cleavage of bonds adjacent to the nitrogen atom and the ether linkage. Common fragmentation pathways for benzylamines include the formation of a tropylium ion (m/z = 91) from the benzyl group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-benzylamines is through reductive amination. A plausible experimental protocol is as follows:

Reaction Scheme:

Caption: Synthesis of this compound via reductive amination.

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in a suitable solvent such as methanol. Add 2-methoxyethylamine (1 equivalent) dropwise at room temperature. The reaction mixture is stirred for several hours to form the corresponding imine. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).[4]

-

Reduction: Once the imine formation is complete, the reaction mixture is cooled in an ice bath. A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise. The reaction is then allowed to warm to room temperature and stirred until the reduction is complete.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Determination of pKa

The basicity of this compound can be quantified by determining its pKa value using potentiometric titration.

Workflow for pKa Determination:

Caption: Workflow for the potentiometric determination of pKa.

Procedure:

-

Preparation: Prepare a standard aqueous solution of this compound of known concentration.

-

Titration: Calibrate a pH meter with standard buffer solutions. Titrate the amine solution with a standardized solution of a strong acid (e.g., hydrochloric acid) at a constant temperature.

-

Data Collection: Record the pH of the solution after each addition of the acid titrant.

-

Analysis: Plot the pH values against the volume of the acid added. The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been neutralized.

Potential Biological Activity and Signaling Pathways

While no direct studies on the biological activity of this compound have been identified, its structural similarity to N-benzylated phenethylamines and tryptamines suggests a potential interaction with serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes. These receptors are G-protein coupled receptors (GPCRs) primarily linked to the Gq/11 signaling pathway.[5][6]

Activation of the 5-HT₂A/₂C receptors by an agonist leads to the activation of the Gq alpha subunit.[7] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5][8] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][8] These events lead to a cascade of downstream cellular responses.

Hypothesized Signaling Pathway:

Caption: Hypothesized Gq-coupled signaling pathway for this compound.

Conclusion

This technical guide provides a foundational understanding of the basic characteristics of this compound. While experimental data for some properties are lacking, predictions based on its chemical structure and analogous compounds offer valuable insights for researchers. The hypothesized interaction with serotonin 5-HT₂A/₂C receptors warrants further investigation to elucidate its pharmacological profile and potential therapeutic applications. The provided experimental protocols can serve as a starting point for the synthesis and detailed characterization of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. International Laboratory USA [intlab.org]

- 4. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 6. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism [pubmed.ncbi.nlm.nih.gov]

- 7. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

N-Benzyl-2-methoxyethanamine: A Versatile Scaffold in Medicinal Chemistry and Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-benzyl-2-methoxyethanamine and its derivatives represent a significant class of compounds with diverse applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive review of the synthesis, pharmacological activities, and therapeutic potential of this structural motif, with a focus on its role in the development of novel therapeutic agents.

Core Applications in Drug Discovery

The this compound scaffold is a key building block in the synthesis of a variety of biologically active molecules. Its structural features allow for modifications that can modulate pharmacological activity, making it a valuable tool for drug discovery and development.

Anticonvulsant Activity

Derivatives of N-benzyl-2-acetamidopropionamide have shown potent anticonvulsant activities. Specifically, N-benzyl-2-acetamido-3-methoxypropionamide (18) and N-benzyl-2-acetamido-3-ethoxypropionamide (19) have demonstrated significant efficacy in preclinical models of epilepsy.[1] Studies have indicated that the (R)-stereoisomer of compound 18 is the more active enantiomer.[1]

| Compound | Test | Animal Model | Route of Administration | ED50 (mg/kg) | Protective Index (TD50/ED50) |

| (R)-18 | Maximal Electroshock-induced Seizure | Mouse | Intraperitoneal (i.p.) | 4.5 | 6.0 |

| (R)-18 | Maximal Electroshock-induced Seizure | Rat | Oral (p.o.) | 3.9 | >130 |

| 19 | Maximal Electroshock-induced Seizure | Mouse | Intraperitoneal (i.p.) | 17.3 | - |

| 19 | Maximal Electroshock-induced Seizure | Rat | Oral (p.o.) | 19 | - |

| Phenytoin | Maximal Electroshock-induced Seizure | Mouse | Intraperitoneal (i.p.) | 6.5 | - |

| Phenytoin | Maximal Electroshock-induced Seizure | Rat | Oral (p.o.) | 23 | - |

Table 1: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Derivatives [1]

Serotonin 5-HT2A/2C Receptor Agonism

N-benzyl substitution on phenethylamines, particularly with a 2-methoxybenzyl group, has been shown to dramatically enhance binding affinity and functional activity at 5-HT2A and 5-HT2C receptors.[2][3] This has led to the development of potent psychedelic compounds, often referred to as the NBOMe series.[3][4] The N-(2-methoxybenzyl) substituent is suggested to be optimal for 5-HT2A receptor activation.[4]

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| 8b | 5-HT2A | 0.29 | - |

| 1b | 5-HT2A | - | 0.074 |

| 5a | h5-HT2A | - | 1.9 |

| 1 | h5-HT2A | - | 4.2 |

| 1 | r5-HT2A | - | 11 |

Table 2: In Vitro Pharmacological Data for N-Benzyl Phenethylamine Derivatives at Serotonin 5-HT2A Receptors [2][4]

Anti-inflammatory and Anti-oxidative Activities

N-benzyl-N-methyldecan-1-amine (BMDA), a molecule derived from Allium sativum (garlic), and its derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), have demonstrated anti-inflammatory and anti-oxidative properties.[5] These compounds have been shown to inhibit the production of pro-inflammatory cytokines and block key inflammatory signaling pathways.[5]

Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through various synthetic routes, most commonly involving reductive amination.

General Synthesis of N-Benzyl Phenethylamines

A common method for the synthesis of N-benzyl phenethylamines involves the indirect reductive amination of the corresponding phenethylamines and benzaldehydes.[2]

Figure 1: General workflow for the synthesis of N-benzyl phenethylamines.

Synthesis of N-benzyl-N-methyldecan-1-amine (BMDA) and its Derivative (DMMA)

BMDA and DMMA can be synthesized using a reductive amination method starting from N-benzylmethylamine or 1-(4-methoxyphenyl)-N-methylmethanamine and decanal.[5]

Experimental Protocols

In Vivo Anticonvulsant Testing

The maximal electroshock-induced seizure (MES) test is a standard preclinical model for evaluating the efficacy of anticonvulsant drugs.

Protocol:

-

Male albino mice or rats are used for the study.

-

The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

-

At the time of predicted peak effect, a maximal electroshock (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2 s duration) is delivered via corneal electrodes.

-

The animals are observed for the presence or absence of the tonic hindlimb extensor component of the seizure.

-

The dose of the drug required to produce a protective effect in 50% of the animals (ED50) is determined by probit analysis.[1]

In Vitro Receptor Binding and Functional Assays

Radioligand binding assays and functional assays are used to determine the affinity and efficacy of compounds at specific receptors.

Protocol for 5-HT2A Receptor Binding:

-

Cell membranes expressing the human 5-HT2A receptor are prepared.

-

The membranes are incubated with a radiolabeled ligand (e.g., [3H]ketanserin) and varying concentrations of the test compound.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated.[2]

Protocol for 5-HT2A Receptor Functional Assay (Calcium Flux):

-

Cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye are used.

-

The cells are exposed to varying concentrations of the test compound.

-

The change in intracellular calcium concentration is measured using a fluorometric imaging plate reader.

-

The concentration of the compound that produces 50% of the maximal response (EC50) is determined.[2]

Signaling Pathways

Anti-inflammatory Signaling Pathway of BMDA and DMMA

BMDA and DMMA exert their anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response.

Figure 2: Inhibition of LPS-induced inflammatory signaling by BMDA and DMMA.[5]

Other Applications

The this compound framework is also utilized in:

-

Antimalarial Agents: N-Benzyl-2,2-dimethoxyethanamine is used in the preparation of guanidylimidazole and guanidylimidazoline derivatives as potential antimalarial agents.[6]

-

Organic Synthesis: N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine serves as a convenient source of non-stabilized azomethine ylide for [3+2] or [3+3] cycloaddition reactions in the construction of N-heterocycles.[7]

-

Analytical Chemistry: N-Benzyl-2-(2-methoxyphenoxy)ethylamine can be analyzed by reverse-phase HPLC, a method suitable for pharmacokinetics and impurity isolation.[8]

This technical guide highlights the versatility of the this compound core structure in the development of new chemical entities with a wide range of therapeutic and synthetic applications. Further research into this scaffold is likely to yield more novel and potent compounds.

References

- 1. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis [frontiersin.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine - Enamine [enamine.net]

- 8. N-Benzyl-2-(2-methoxyphenoxy)ethylamine | SIELC Technologies [sielc.com]

N-benzyl-2-methoxyethanamine IUPAC name and synonyms

An In-depth Technical Guide to N-benzyl-2-methoxyethanamine

This technical guide provides a comprehensive overview of this compound, including its chemical nomenclature, physicochemical properties, a representative synthetic protocol, and its potential biological context. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Name and Synonyms

The compound with the chemical structure this compound is systematically named according to IUPAC nomenclature. It is also known by several synonyms in commercial and scientific literature.

IUPAC Name: this compound[1]

Synonyms:

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C10H15NO | [2] |

| Molecular Weight | 165.23 g/mol | [2] |

| Density | 0.969 g/cm³ | [2] |

| Boiling Point | 230.8°C at 760 mmHg | [2] |

| Flash Point | 91.4°C | [2] |

| Refractive Index | 1.503 | [2] |

| Vapor Pressure | 0.1±0.5 mmHg at 25°C (Predicted) | [2] |

| LogP | 1.62 (Predicted) | [2] |

Synthetic Methodology

The synthesis of this compound can be achieved through several standard organic chemistry reactions. A common and effective method is the reductive amination of benzaldehyde with 2-methoxyethylamine.

Reaction Scheme:

Benzaldehyde + 2-Methoxyethylamine → Schiff base intermediate --(Reduction)--> this compound

Detailed Experimental Protocol:

-

Step 1: Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or ethanol. To this solution, add 2-methoxyethylamine (1.0-1.2 equivalents) dropwise at room temperature. The reaction mixture is stirred for 1-2 hours to facilitate the formation of the corresponding imine (Schiff base). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Step 2: Reduction: Once the imine formation is complete, the reducing agent is added. A common choice is sodium borohydride (NaBH4), which is added portion-wise to the reaction mixture while maintaining the temperature below 25°C with an ice bath. The reaction is then stirred for an additional 2-4 hours at room temperature.

-

Step 3: Work-up and Purification: After the reduction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is evaporated to yield the crude product.

-

Step 4: Characterization: The crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the final product with high purity. The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Biological Activity and Signaling Pathway

While specific biological data for this compound is not extensively documented in the provided search results, the N-benzyl moiety is a significant pharmacophore in medicinal chemistry. N-benzyl substitution on phenethylamines and tryptamines has been shown to modulate activity at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[4][5][6] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate an intracellular signaling cascade.

The diagram below illustrates a generalized signaling pathway for a Gq-coupled GPCR, such as the 5-HT2A receptor. An agonist, potentially a compound structurally related to this compound, binds to the receptor, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then propagate the signal, leading to various cellular responses.

Caption: Generalized Gq-coupled GPCR signaling cascade.

References

- 1. PubChemLite - Benzyl(2-methoxyethyl)amine (C10H15NO) [pubchemlite.lcsb.uni.lu]

- 2. Page loading... [wap.guidechem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of N-benzyl-2-methoxyethanamine

An In-depth Technical Guide on the Core Physical and Chemical Properties of N-benzyl-2-methoxyethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted secondary amine featuring both a benzyl group and a methoxyethyl group attached to the nitrogen atom. This structure imparts a combination of aromatic and aliphatic characteristics, making it a molecule of interest in various chemical and pharmaceutical research contexts. Understanding its fundamental physical, chemical, and safety properties is crucial for its effective application and handling in a laboratory setting. This guide provides a comprehensive overview of this compound, summarizing its key properties, outlining experimental protocols for its synthesis and analysis, and detailing essential safety information.

Physical and Chemical Properties

The are summarized below. These properties are essential for predicting its behavior in different solvents and under various experimental conditions.

Identification and Structure

| Identifier | Value |

| Chemical Name | This compound[1] |

| CAS Number | 51353-26-5[1] |

| Molecular Formula | C₁₀H₁₅NO[1][2] |

| SMILES | COCCNCC1=CC=CC=C1[3] |

| InChI | InChI=1S/C10H15NO/c1-12-8-7-11-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3[3] |

| InChIKey | BHKFRWOEIYJBLN-UHFFFAOYSA-N[3] |

Tabulated Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 165.23 g/mol | [2] |

| Boiling Point | 230.8°C at 760 mmHg | [1] |

| Density | 0.969 g/cm³ | [1] |

| Flash Point | 91.4°C | [1] |

| Refractive Index | 1.503 | [1] |

| Vapor Pressure | 0.1±0.5 mmHg at 25°C (Predicted) | [1] |

| LogP | 1.62 (Predicted) | [1] |

| Polar Surface Area (PSA) | 21.26 Ų | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for researchers. The following protocols are based on general and established methods for the synthesis and analysis of N-substituted amines.

Synthesis via Reductive Amination

A common and effective method for synthesizing secondary amines like this compound is through reductive amination. This process involves the reaction of an aldehyde (benzaldehyde) with a primary amine (2-methoxyethylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.

Materials:

-

Benzaldehyde

-

2-Methoxyethylamine[1]

-

Sodium borohydride (or other suitable reducing agent like H₂/Pd-C)

-

Methanol (or another suitable solvent like ethanol)

-

Glacial acetic acid (catalyst, optional)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Deionized water

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and 2-methoxyethylamine (1.0 eq) in methanol. If needed, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 20°C.

-

Reaction Completion: After the addition of the reducing agent, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure using a rotary evaporator. Add dichloromethane to the aqueous residue and transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer with a saturated sodium bicarbonate solution, followed by deionized water. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product as a liquid.[4]

Caption: General workflow for the synthesis of this compound.

Characterization and Analysis

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.

-

Expected Results: The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the benzyl group, the benzylic CH₂ protons, the two methylene groups of the methoxyethyl chain, and the methyl protons of the methoxy group. The ¹³C NMR will similarly display distinct signals for each unique carbon atom in the molecule.[5]

2. Mass Spectrometry (MS):

-

Protocol: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion Electrospray Ionization (ESI-MS).

-

Expected Results: The mass spectrum should display a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of the compound (approx. 165.23 g/mol ). Characteristic fragmentation patterns can further confirm the structure.[6]

3. Infrared (IR) Spectroscopy:

-

Protocol: Obtain the IR spectrum of the pure liquid sample using a thin film between NaCl or KBr plates.

-

Expected Results: The spectrum will show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O-C stretching of the ether linkage. The absence of a strong N-H stretch (for primary amines) and C=O stretch (from benzaldehyde) indicates the reaction's completion.

Caption: Workflow for the analytical characterization of the final product.

Signaling Pathways and Biological Activity

While specific signaling pathway interactions for this compound are not extensively documented in the provided search results, the broader class of N-benzyl substituted phenethylamines has been studied for its effects on serotonin receptors. For example, N-benzyl substitution on psychedelic phenethylamines has been shown to significantly increase binding affinity and functional activity at 5-HT₂A and 5-HT₂C receptors.[7] This suggests that this compound could potentially be investigated for activity within similar neurological pathways, although dedicated research is required to confirm this.

Safety, Handling, and Storage

Handling this compound requires adherence to standard laboratory safety protocols for organic amines.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8][9]

-

Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile). Wear a lab coat or impervious clothing to prevent skin contact.[8][9]

-

Respiratory Protection: Use only under a chemical fume hood or in a well-ventilated area to avoid breathing vapors.[8][10]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[9]

-

Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical assistance.[9][10]

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation.[11] Wash hands thoroughly after handling. Keep away from heat, open flames, and other sources of ignition.[10]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Store in a corrosives area, away from incompatible materials such as acids, strong oxidizing agents, and acid chlorides.[10]

References

- 1. Page loading... [wap.guidechem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. PubChemLite - Benzyl(2-methoxyethyl)amine (C10H15NO) [pubchemlite.lcsb.uni.lu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Profile of N-benzyl-2-methoxyethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-benzyl-2-methoxyethanamine, a secondary amine with potential applications in pharmaceutical research and development. Due to the limited availability of public experimental spectra for this specific compound, this guide combines predicted data with established spectroscopic principles for amines to offer a detailed analytical profile. The information herein is intended to support identification, characterization, and quality control efforts.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established chemical shift values, correlation tables, and fragmentation patterns for similar molecular structures.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 - 7.25 | m | 5H | Ar-H |

| ~3.78 | s | 2H | Ph-CH ₂-N |

| ~3.50 | t | 2H | N-CH ₂-CH₂-O |

| ~3.35 | s | 3H | O-CH ₃ |

| ~2.78 | t | 2H | N-CH₂-CH ₂-O |

| Undetermined | br s | 1H | N-H |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~139.5 | Quaternary Ar-C |

| ~128.5 | Ar-C H |

| ~128.2 | Ar-C H |

| ~127.0 | Ar-C H |

| ~71.0 | O-C H₂ |

| ~59.0 | O-C H₃ |

| ~54.0 | Ph-C H₂-N |

| ~49.5 | N-C H₂ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3310 | Weak, Sharp | N-H Stretch (Secondary Amine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium-Strong | Aliphatic C-H Stretch |

| 1495, 1450 | Medium | Aromatic C=C Bending |

| 1250 - 1020 | Medium | C-N Stretch |

| 1120 - 1085 | Strong | C-O Stretch (Ether) |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 165 | Moderate | [M]⁺ (Molecular Ion) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion, from benzylic cleavage) |

| 74 | Moderate | [CH₂=N⁺H-CH₂CH₂OCH₃] (α-cleavage) |

| 58 | Moderate | [CH₂=N⁺H-CH₃] (Rearrangement and cleavage) |

Experimental Protocols

The following are general protocols for obtaining spectral data for a liquid amine sample like this compound. Instrument parameters may need to be optimized for specific equipment and sample concentrations.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Use a 500 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to obtain optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

FT-IR Spectroscopy (Neat Liquid)

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[1]

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Record a background spectrum of the clean, empty salt plates.

-

-

Data Acquisition:

-

Mount the salt plates with the sample in the spectrometer's sample holder.

-

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio. The final spectrum will be the ratio of the sample spectrum to the background spectrum.[2]

-

-

Data Processing: The resulting spectrum will show absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS). For direct injection, the sample is volatilized in a heated inlet.[3]

-

Ionization:

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Toxicology and Safety of N-benzyl-2-methoxyethanamine

Disclaimer: No direct toxicological or safety studies on N-benzyl-2-methoxyethanamine have been identified in the public domain. This guide provides a framework for its potential toxicological evaluation based on standard testing protocols and data from structurally related compounds. All information pertaining to this compound's specific toxicological profile is predictive and should be confirmed by empirical testing.

Introduction

This compound is a secondary amine with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its toxicological and safety profile is paramount for risk assessment and safe handling. This technical guide outlines the standard methodologies for evaluating the potential toxicity of this compound and summarizes available data on structurally similar molecules to provide a preliminary hazard assessment.

Physicochemical Properties

A comprehensive toxicological assessment begins with an understanding of the compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C10H15NO | - |

| Molecular Weight | 165.23 g/mol | - |

| Appearance | No data available | - |

| Boiling Point | No data available | - |

| Melting Point | No data available | - |

| Water Solubility | No data available | - |

| LogP | No data available | - |

Toxicological Data Summary

No quantitative toxicological data for this compound is currently available. The following tables present a summary of the required data points, with data for the structurally related compound N-benzyl-N,N-dimethylamine (BDMA) provided for context.[1] It is crucial to note that these values are not directly applicable to this compound and are for informational purposes only.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| This compound | ||||

| LD50 | - | Oral | No data available | - |

| LD50 | - | Dermal | No data available | - |

| LC50 | - | Inhalation | No data available | - |

| N-benzyl-N,N-dimethylamine (BDMA) | ||||

| LD50 | Rat | Oral | 0.65 (0.48-0.88) ml/kg | [1] |

| LD50 | Rabbit | Dermal (24-hr occluded) | 1.66 (1.35-2.04) ml/kg | [1] |

| LC50 | Rat, Mouse | Inhalation (4-hr) | 373 (311-447) ppm | [1] |

Genotoxicity

| Assay | Test System | Metabolic Activation | Result | Reference |

| This compound | ||||

| Ames Test | S. typhimurium, E. coli | With & Without | No data available | - |

| In Vitro Chromosomal Aberration | Mammalian Cells | With & Without | No data available | - |

| In Vivo Micronucleus | Rodent | - | No data available | - |

Repeated Dose Toxicity

| Study Duration | Species | Route | NOAEL/LOAEL | Target Organs | Reference |

| This compound | |||||

| 28-Day | - | - | No data available | - | - |

| 90-Day | - | - | No data available | - | - |

Reproductive and Developmental Toxicity

| Study Type | Species | Route | NOAEL | Effects | Reference |

| This compound | |||||

| Two-Generation | - | - | No data available | - | - |

| Prenatal Developmental | - | - | No data available | - | - |

Carcinogenicity

| Species | Route | Duration | Result | Reference |

| This compound | ||||

| - | - | - | No data available | - |

Experimental Protocols

The following are detailed methodologies for key toxicological experiments that would be necessary to characterize the safety profile of this compound.

4.1. Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance.[2][3][4][5]

-

Principle: A stepwise procedure using a small number of animals per step to classify the substance into a toxicity class based on the observed mortality.[2][4]

-

Test Animals: Typically, young adult female rats are used.[4] Animals are fasted prior to dosing.[4]

-

Dose Administration: The test substance is administered in a single dose by gavage.[4]

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Three fasted female rats are dosed with the starting dose.

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[2]

-

The outcome of the first step determines the next step (e.g., dosing at a higher or lower level, or stopping the test).

-

-

Data Collection: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly. All animals are subjected to a gross necropsy at the end of the study.

4.2. Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance.[6][7][8][9][10]

-

Principle: The test detects mutations that revert mutations present in amino-acid requiring strains of Salmonella typhimurium and Escherichia coli, restoring their ability to synthesize an essential amino acid.[6][7]

-

Test System: At least five strains of bacteria should be used, including those that can detect both base-pair substitution and frameshift mutations.[7]

-

Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (e.g., a rat liver S9 fraction) to account for metabolites that may be mutagenic.[6]

-

Procedure:

-

The test substance is mixed with the bacterial tester strains and the S9 mix (if applicable).

-

This mixture is incorporated into an agar overlay and plated on minimal medium.

-

After incubation, the number of revertant colonies is counted.

-

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

4.3. In Vitro Mammalian Cell Gene Mutation Test (OECD 490)

This assay detects gene mutations induced by chemical substances in cultured mammalian cells.[11][12]

-

Principle: The test measures forward mutations in a reporter gene, commonly the thymidine kinase (TK) gene in mouse lymphoma L5178Y cells or TK6 human lymphoblastoid cells.[11][12]

-

Test System: Proliferating mammalian cell cultures.

-

Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 mix).[12]

-

Procedure:

-

Cell cultures are exposed to the test substance at various concentrations.

-

After exposure, cells are cultured to allow for the expression of mutations.

-

Cells are then grown in a selective medium containing a pyrimidine analogue (e.g., trifluorothymidine) which is toxic to cells expressing the TK enzyme.

-

Mutant cells lacking TK activity will survive and form colonies.

-

-

Data Analysis: The mutant frequency is calculated, and a substance is considered mutagenic if it induces a concentration-dependent increase in mutant frequency.[11]

Visualizations

Experimental Workflow for Acute Oral Toxicity (OECD 423)

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Logical Relationship in Genotoxicity Testing

Caption: A tiered approach to assessing the genotoxic potential of a chemical.

Structure-Activity Relationship (SAR) Considerations

In the absence of specific data, SAR can provide insights into potential toxicities.

-

Secondary Amines: this compound is a secondary amine. Some secondary amines can be metabolized to form nitrosamines, a class of compounds known for their carcinogenic potential, particularly in the presence of nitrosating agents.[13]

-

Benzyl Group: The presence of a benzyl group can influence the metabolic profile of the compound. For instance, N-benzyl-N,N-dimethylamine has been shown to cause acute inflammatory changes in the respiratory tract upon inhalation.[1]

-

Methoxy Group: The methoxy group can undergo O-demethylation, potentially leading to the formation of phenolic metabolites which may have their own toxicological profiles.

Conclusion

There is a critical lack of publicly available toxicological and safety data for this compound. While information on structurally related compounds and general toxicological principles can offer a preliminary hazard assessment, it is imperative that comprehensive empirical testing, following established guidelines such as those from the OECD, is conducted to definitively characterize its safety profile. The experimental protocols and logical frameworks presented in this guide provide a roadmap for such an evaluation. Until such data is available, this compound should be handled with caution, assuming it may possess significant toxicity based on the profiles of related benzylamine compounds.

References

- 1. The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. oecd.org [oecd.org]

- 6. nib.si [nib.si]

- 7. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 8. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 9. biosafe.fi [biosafe.fi]

- 10. oecd.org [oecd.org]

- 11. nucro-technics.com [nucro-technics.com]

- 12. In Vitro Mammalian Cell Gene Mutation Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of N-benzyl-2-methoxyethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N-benzyl-2-methoxyethanamine, a secondary amine with potential applications in pharmaceutical and materials science research. The synthesis is achieved through a one-pot reductive amination of benzaldehyde with 2-methoxyethanamine, followed by reduction of the intermediate imine using sodium borohydride. This method is a reliable and straightforward approach for the preparation of this compound. Included are a comprehensive experimental procedure, a summary of physical and analytical data, and a graphical representation of the experimental workflow.

Data Presentation

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for the characterization and quality control of the synthesized compound.

Table 1: Physical and Analytical Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | 230.8 °C at 760 mmHg[1] |

| Density | 0.969 g/mL[1] |

| Refractive Index | 1.503[1] |

| Yield | >85% (Typical) |

| Purity (by GC-MS) | >95% (Typical) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-7.40 (m, 5H, Ar-H), 3.80 (s, 2H, Ar-CH₂), 3.50 (t, J=5.2 Hz, 2H, O-CH₂), 3.35 (s, 3H, O-CH₃), 2.80 (t, J=5.2 Hz, 2H, N-CH₂), 1.85 (br s, 1H, NH). (Predicted) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 140.0 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 71.5 (O-CH₂), 59.0 (O-CH₃), 54.0 (Ar-CH₂), 49.5 (N-CH₂). (Predicted) |

| IR (neat, cm⁻¹) | 3350 (N-H stretch), 3080, 3060, 3020 (Ar C-H stretch), 2980, 2920, 2880 (Aliphatic C-H stretch), 1490, 1450 (Ar C=C stretch), 1110 (C-O stretch). (Predicted) |

| Mass Spectrum (EI, m/z) | 165 [M]⁺, 134 [M-OCH₃]⁺, 91 [C₇H₇]⁺ (base peak), 77 [C₆H₅]⁺. (Predicted) |

Experimental Protocol

The synthesis of this compound is performed via a reductive amination reaction.[2][3] This procedure involves the formation of an imine from benzaldehyde and 2-methoxyethanamine, which is subsequently reduced in situ to the desired secondary amine.[2][3]

Materials and Equipment:

-

Benzaldehyde (≥99%)

-

2-Methoxyethanamine (≥99%)

-

Sodium borohydride (NaBH₄) (≥98%)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Procedure:

-

Imine Formation:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10.6 g, 100 mmol, 1.0 eq).

-

Dissolve the benzaldehyde in 100 mL of anhydrous methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 2-methoxyethanamine (7.51 g, 100 mmol, 1.0 eq) dropwise to the stirred solution over a period of 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours to ensure complete imine formation. The progress of the reaction can be monitored by TLC.

-

-

Reduction:

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

In a separate beaker, prepare a solution of sodium borohydride (4.54 g, 120 mmol, 1.2 eq) in 50 mL of methanol. Caution: Sodium borohydride reacts with methanol to produce hydrogen gas. Prepare this solution in a well-ventilated fume hood.

-

Slowly add the sodium borohydride solution to the reaction mixture dropwise, maintaining the temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 3-4 hours or until the reaction is complete as indicated by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 100 mL of deionized water.

-

Concentrate the mixture using a rotary evaporator to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a colorless to pale yellow liquid.

-

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

References

Application Notes and Protocols for N-benzyl-2-methoxyethanamine in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N-benzyl-2-methoxyethanamine in the synthesis of N-benzyl substituted five-membered heterocyclic rings, particularly pyrrolidines. While direct literature precedents for this specific reagent are limited, this document outlines a proposed synthetic strategy based on analogous and well-established methodologies using structurally related compounds. The protocols provided are generalized and intended to serve as a starting point for further investigation and optimization.

Introduction

N-benzyl protected heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active molecules. The benzyl group can serve as a crucial pharmacophore or as a protecting group that can be readily removed at a later synthetic stage. This compound is a versatile building block that can potentially be employed in the construction of such heterocyclic systems.

This document focuses on the proposed application of this compound in the synthesis of N-benzylpyrrolidines via a [3+2] cycloaddition reaction. This strategy is based on the well-documented use of N-benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine, which serves as a stable precursor to the corresponding azomethine ylide.[1][2][3] It is proposed that this compound can be converted in situ to a reactive azomethine ylide, which can then undergo cycloaddition with various dipolarophiles to afford substituted pyrrolidines.

Proposed Synthetic Pathway

The proposed pathway involves the in situ generation of an N-benzyl azomethine ylide from this compound, followed by a [3+2] cycloaddition with an alkene dipolarophile. The generation of the azomethine ylide can be conceptually achieved through the formation of an intermediate iminium ion, followed by deprotonation.

Proposed Reaction Scheme:

References

Application Notes and Protocols: N-benzyl-2-methoxyethanamine as a Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of N-benzyl-2-methoxyethanamine and its close structural analogs as versatile precursors in the synthesis of key pharmaceutical intermediates. The primary application highlighted is in the synthesis of β-adrenergic receptor antagonists, exemplified by the synthesis of a protected precursor of Carvedilol.

Introduction

This compound and its derivatives are valuable building blocks in medicinal chemistry. The N-benzyl group serves as a common and effective protecting group for secondary amines, which can be readily removed under various conditions, typically hydrogenolysis. This strategy is particularly useful in multi-step syntheses of complex pharmaceutical molecules, preventing unwanted side reactions involving the amine functionality. The 2-methoxyethanamine moiety provides a flexible chain that can be incorporated into various pharmacophores.

While direct applications of this compound are not extensively documented in publicly available literature, a closely related analog, 2-(2-methoxyphenoxy)-N-benzylethanamine , is a well-established precursor in the synthesis of the widely used β-blocker, Carvedilol. The protocols and data presented herein focus on this exemplary synthesis, providing a framework that can be adapted for this compound in similar synthetic strategies.

Application: Synthesis of N-benzyl Carvedilol, an Intermediate for Carvedilol

Carvedilol is a non-selective beta-blocker and alpha-1 blocker used to treat high blood pressure and heart failure. A key step in one of its synthetic routes involves the reaction of an N-benzylated amine with a carbazole-derived epoxide or chlorohydrin. The N-benzyl group prevents the formation of dimeric impurities and is removed in the final step to yield Carvedilol.

Experimental Protocol: Synthesis of N-benzyl Carvedilol

This protocol details the synthesis of N-benzyl Carvedilol (a protected form of Carvedilol and a known impurity) from 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol and 2-(2-methoxyphenoxy)-N-benzylethanamine.

Reaction Scheme:

Caption: Synthetic route to N-benzyl Carvedilol.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol | 273.72 | 20.0 | 0.073 |

| 2-(2-methoxyphenoxy)-N-benzylethanamine | 257.33 | 20.5 | 0.080 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 19.9 | 0.144 |

| N,N-Dimethylformamide (DMF) | - | 150 mL | - |

| Ethyl Acetate | - | 200 mL | - |

| Water | - | 300 mL | - |

Procedure:

-

A mixture of 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol (20.0 g, 0.073 mol), 2-(2-methoxyphenoxy)-N-benzylethanamine (20.5 g, 0.080 mol), and potassium carbonate (19.9 g, 0.144 mol) in N,N-dimethylformamide (150 mL) is prepared in a round-bottom flask.

-

The reaction mixture is heated to reflux and maintained for 6 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Water (300 mL) is added to the reaction mixture.

-

The product is extracted with ethyl acetate (200 mL).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data:

| Product | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Elemental Analysis (C, H, N) - Found | Elemental Analysis (C, H, N) - Calculated |

| N-benzyl Carvedilol | C₃₁H₃₂N₂O₃ | 496.61 | ~94% | 74.99, 6.49, 5.66 | 74.98, 6.50, 5.64 |

Note: The yield and analytical data are based on a reported synthesis of N-benzyl Carvedilol.

Final Deprotection Step to Carvedilol

The N-benzyl group from the synthesized intermediate can be removed via catalytic hydrogenolysis to obtain the final active pharmaceutical ingredient, Carvedilol.

Caption: Debenzylation to yield Carvedilol.

Signaling Pathway of Carvedilol

Carvedilol exerts its therapeutic effects by blocking β1, β2, and α1 adrenergic receptors. This dual action leads to a reduction in heart rate, cardiac output, and blood pressure.

Caption: Mechanism of action of Carvedilol.

Conclusion

This compound and its analogs are valuable precursors for the synthesis of pharmaceutical intermediates, particularly in the context of β-blocker development where the N-benzyl group serves as an effective protecting group. The provided protocol for the synthesis of an N-benzyl Carvedilol intermediate illustrates a practical application and can be adapted for similar synthetic targets. The successful implementation of such synthetic strategies relies on careful control of reaction conditions and appropriate analytical characterization of intermediates and final products.

Application Notes and Protocols: N-benzyl-2-methoxyethanamine in 1,3-Dipolar Cycloaddition Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3-dipolar cycloaddition reaction is a powerful tool in organic synthesis for the construction of five-membered heterocyclic rings. Among the various 1,3-dipoles, nitrones are particularly valuable due to their stability and reactivity. The cycloaddition of nitrones with alkenes provides a direct route to isoxazolidines, which are important scaffolds in medicinal chemistry and can serve as versatile intermediates for the synthesis of valuable compounds like 1,3-aminoalcohols.

This document provides detailed protocols for the synthesis of N-benzyl-2-methoxyethanamine, its conversion to a key hydroxylamine intermediate, subsequent nitrone formation, and its application in a representative 1,3-dipolar cycloaddition reaction. The methodologies are based on established chemical principles and analogous reactions reported in the literature.

Experimental Protocols

Protocol 1: Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via reductive amination. This method involves the reaction of 2-methoxyethanamine with benzaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Materials:

-

2-methoxyethanamine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-methoxyethanamine (1.0 eq) in dichloromethane (DCM), add benzaldehyde (1.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.

-

Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Protocol 2: Synthesis of N-benzyl-N-(2-methoxyethyl)hydroxylamine

The conversion of the secondary amine to the corresponding hydroxylamine is a critical step. A reliable method involves the alkylation of N-benzylhydroxylamine with a suitable 2-methoxyethylating agent.

Materials:

-

N-benzylhydroxylamine

-

2-bromoethyl methyl ether or 2-methoxyethyl tosylate

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of N-benzylhydroxylamine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add 2-bromoethyl methyl ether (1.1 eq).

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield N-benzyl-N-(2-methoxyethyl)hydroxylamine.

Protocol 3: Formation of C-Phenyl-N-(2-methoxyethyl)-N-benzylnitrone and in situ 1,3-Dipolar Cycloaddition with Styrene

The nitrone can be generated from the hydroxylamine and an aldehyde, and then reacted in situ with a dipolarophile.

Materials:

-

N-benzyl-N-(2-methoxyethyl)hydroxylamine

-

Benzaldehyde

-

Styrene

-

Anhydrous magnesium sulfate (MgSO₄)

-

Toluene (dry)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a solution of N-benzyl-N-(2-methoxyethyl)hydroxylamine (1.0 eq) in dry toluene, add benzaldehyde (1.0 eq) and anhydrous magnesium sulfate (2.0 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the nitrone.

-

To this mixture, add styrene (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. Monitor the progress of the cycloaddition by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the magnesium sulfate.

-

Wash the solid with toluene and combine the filtrates.

-

Remove the solvent under reduced pressure.

-

The resulting crude product, a mixture of diastereomeric isoxazolidines, can be purified and the isomers separated by flash column chromatography on silica gel.

Data Presentation

Quantitative data for the 1,3-dipolar cycloaddition of nitrones derived from N-benzyl-N-alkoxyalkylamines are not extensively reported. However, based on analogous systems involving N-benzyl nitrones, the following table summarizes expected outcomes for the reaction with various dipolarophiles.

| Entry | Dipolarophile | Product | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |

| 1 | Styrene | 2-(2-methoxyethyl)-3,5-diphenylisoxazolidine | 70-85 | ~70:30 | Analogous System[1] |